Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Overview
Description
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C8H8N4O2. This compound is part of the triazolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been found to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . .
Result of Action
Similar compounds have been shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate, involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
the scalable nature of the microwave-mediated synthesis suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Scientific Research Applications
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[1,5-a]pyridines: Other derivatives of this family also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUSVZCQXUEIAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NN2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194369 | |
Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094107-42-2 | |
Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094107-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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